

Commercial Suppliers and Technical Applications of Epicoprostanol-d5: A Guide for Researchers

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Compound of Interest

Compound Name: *Epicoprostanol-d5*

Cat. No.: *B15599839*

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For researchers, scientists, and professionals in drug development, the procurement of high-purity stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. **Epicoprostanol-d5**, the deuterated form of a fecal sterol, serves as an essential internal standard for the analysis of related sterols in various biological and environmental matrices. This technical guide provides an overview of commercial suppliers of **Epicoprostanol-d5**, a summary of its key characteristics, and a detailed experimental protocol for its application in quantitative mass spectrometry.

Commercial Availability of Epicoprostanol-d5

The availability of **Epicoprostanol-d5** (5 β -Cholestan-3 α -ol-d5) from commercial suppliers is crucial for its application in research. Below is a summary of identified vendors and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
|----------------|----------------|-------------|----------------------|-------------|
| MedChemExpress | HY-W127498S | 99.30% | 500 μ g | \$350 |
| C/D/N Isotopes | D-7191 | 99 atom % D | 5 mg, 10 mg | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Applications

Epicoprostanol-d5 is the deuterium-labeled form of Epicoprostanol, a compound found in adipocere, a waxy substance formed from the decomposition of adipose tissue.^[1] Its primary application in a research setting is as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The use of a stable isotope-labeled internal standard like **Epicoprostanol-d5** is the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response.

Experimental Protocol: Quantitative Analysis of Sterols using Epicoprostanol-d5 as an Internal Standard

The following is a generalized protocol for the quantitative analysis of sterols in a biological matrix (e.g., plasma, tissue homogenate, or fecal extract) using **Epicoprostanol-d5** as an internal standard. This protocol is based on established methods for sterol analysis by LC-MS or GC-MS.^{[2][3][4][5][6]}

1. Sample Preparation and Lipid Extraction:

- To a known amount of sample (e.g., 200 μ L of plasma or a specific weight of homogenized tissue), add a precise amount of **Epicoprostanol-d5** internal standard solution.
- Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer extraction with methanol:dichloromethane or chloroform:methanol.^[2]
- For complex matrices, a solid-phase extraction (SPE) step using a silica cartridge may be necessary to remove interfering substances. The sample can be loaded onto the column, washed with a non-polar solvent like hexane, and the sterol fraction eluted with a more polar solvent mixture, such as 30% isopropanol in hexane.^[2]

- Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.

2. Derivatization (for GC-MS analysis):

- For GC-MS analysis, the hydroxyl group of the sterols must be derivatized to increase their volatility.
- Reconstitute the dried lipid extract in a suitable solvent (e.g., dichloromethane) and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[\[5\]](#)
- Incubate the mixture at a specific temperature (e.g., 70°C for 30 minutes) to ensure complete derivatization.[\[5\]](#)
- Alternatively, an injection-port derivatization can be performed where the silylating agent is co-injected with the sample into the hot GC inlet.[\[4\]](#)

3. Instrumental Analysis (LC-MS or GC-MS):

- For LC-MS:
 - Reconstitute the dried extract in a suitable injection solvent (e.g., methanol).
 - Separate the sterols using a reverse-phase C18 or a pentafluorophenyl (PFP) column with a gradient elution.[\[2\]](#)[\[7\]](#)
 - Detect the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[\[2\]](#) Optimized MRM transitions for the analyte and the **Epicoprostanol-d5** internal standard should be used for quantification.
- For GC-MS:
 - Inject the derivatized sample into the GC-MS system.
 - Separate the silylated sterols on a suitable capillary column (e.g., a CP Sil 8 column).
 - Use a temperature program to achieve optimal separation.

- The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte and the internal standard.

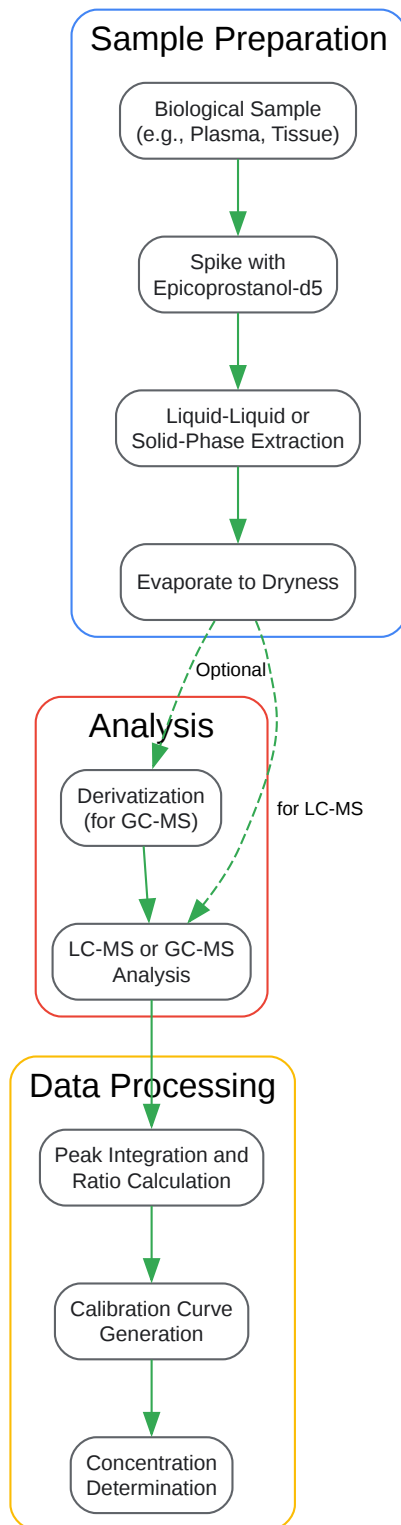
4. Data Analysis:

- Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the **Epicoprostanol-d5** internal standard.
- Generate a calibration curve using known concentrations of the non-labeled sterol standard and a fixed concentration of the internal standard.
- Determine the concentration of the analyte in the original sample by interpolating its peak area ratio from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of sterols using **Epicoprostanol-d5** as an internal standard.

Workflow for Quantitative Sterol Analysis

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Caption: A generalized workflow for quantitative sterol analysis using an internal standard.

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